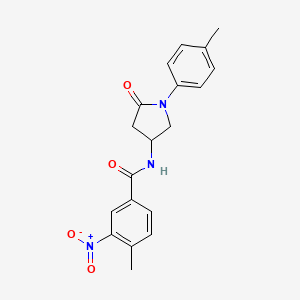

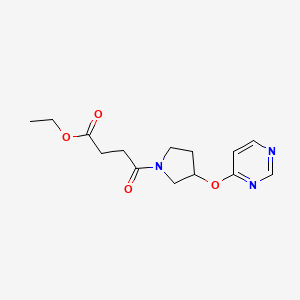

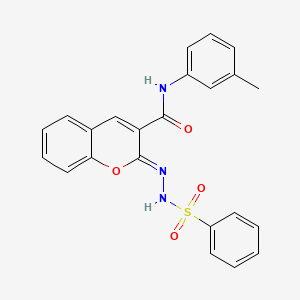

![molecular formula C22H19NO4 B2640052 Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate CAS No. 2288032-83-5](/img/structure/B2640052.png)

Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate is a chemical compound. It is related to ethyl phenoxyacetate, which is a 2-phenoxyacetic acid ethyl ester . Ethyl phenoxyacetate is a colorless liquid with a pleasant odor .

Synthesis Analysis

The synthesis of this compound and related compounds involves many chemical techniques and computational chemistry applications . These techniques are used to study the utilization of drugs and their biological effects .Molecular Structure Analysis

The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the process of synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .Physical And Chemical Properties Analysis

This compound is related to ethyl phenoxyacetate, which has a molecular weight of 180.20324000 and a formula of C10 H12 O3 . It is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .科学的研究の応用

Synthesis and Chemical Behavior

Heterocyclic Compound Synthesis : A foundational study explored the reaction between ethyl 2-quinolylacetate and phenacyl bromide, leading to the creation of 2-(1-benzoyl-2-ethoxycarbonylethyl)quinoline. Further treatment with acetic anhydride yielded pyrrolo[1,2-a]quinolines, highlighting the compound's role in synthesizing complex heterocycles (Irwin & Wibberley, 1974).

Corrosion Inhibition Studies : Quantum chemical calculations based on DFT method were performed on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, to understand their efficiency as corrosion inhibitors for copper in nitric acid media. This demonstrates the compound's relevance in materials science for corrosion protection (Zarrouk et al., 2014).

Antimicrobial Activity Exploration : Research into hydroxyquinoline derivatives has shown the synthesis of compounds with significant inhibition of bacterial and fungal growth, showcasing the potential biomedical applications of these compounds in developing new antimicrobial agents (Ahmed et al., 2006).

Chalcone Derivatives for Corrosion Inhibition : The creation and study of chalcone derivatives, including ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have demonstrated high inhibition activities against mild steel corrosion in hydrochloric acid, underscoring the compound's industrial significance in corrosion protection (Lgaz et al., 2017).

将来の方向性

特性

IUPAC Name |

ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-2-26-22(25)15-27-19-8-5-7-17(14-19)21(24)13-12-18-11-10-16-6-3-4-9-20(16)23-18/h3-14H,2,15H2,1H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSKGSFIJSXQK-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C(=O)C=CC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC=CC(=C1)C(=O)/C=C/C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

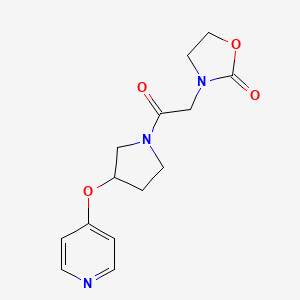

![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)

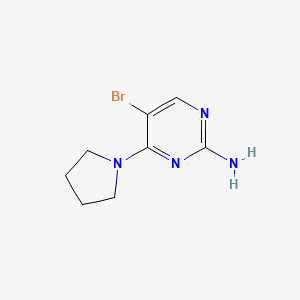

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2639988.png)

![N-(1-cyanocyclohexyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2639989.png)

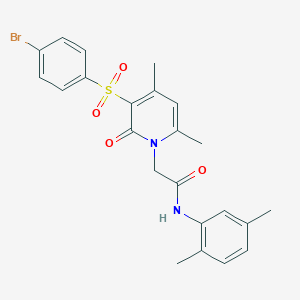

![ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2639990.png)

![3-[(4-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2639991.png)